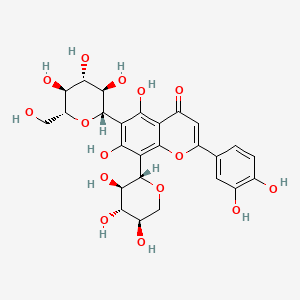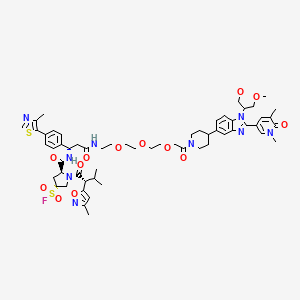
Brd-SF2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRD-SF2 is a proteolysis-targeting chimera (PROTAC) compound designed to target and degrade the bromodomain-containing protein BRD4. This compound is part of a novel class of therapeutic agents that induce targeted protein degradation by harnessing the cellular proteolytic machinery. This compound incorporates a sulfonyl fluoride moiety, which covalently binds to the Von Hippel-Lindau (VHL) protein, a widely recruited E3 ligase in the PROTAC field .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BRD-SF2 involves the incorporation of a VHL-targeted sulfonyl fluoride moiety and a known BRD4 ligand. The synthetic route typically includes the following steps:
Formation of the VHL ligand: The hydroxyproline motif of a known VHL binder is replaced by a sulfonyl fluoride moiety through structure-guided optimization.
Linker attachment: A linker is attached to the VHL ligand to connect it to the BRD4 ligand.
Formation of the BRD4 ligand: The BRD4 ligand is synthesized separately and then attached to the linker.
Industrial Production Methods
Industrial production of this compound would involve large-scale synthesis using the same synthetic routes but optimized for higher yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
BRD-SF2 undergoes several types of chemical reactions, including:
Covalent binding: The sulfonyl fluoride moiety covalently binds to the Ser110 residue in the HIF1α binding site of the VHL protein.
Protein degradation: The compound induces the degradation of BRD4 by forming a ternary complex with the E3 ligase and the target protein.
Common Reagents and Conditions
Major Products
The major product of the reactions involving this compound is the degraded form of the BRD4 protein, which is targeted for proteasomal degradation .
Applications De Recherche Scientifique
BRD-SF2 has several scientific research applications, including:
Mécanisme D'action
BRD-SF2 exerts its effects by forming a ternary complex with the VHL E3 ligase and the BRD4 protein. The sulfonyl fluoride moiety covalently binds to the Ser110 residue in the HIF1α binding site of the VHL protein, facilitating the recruitment of BRD4 to the E3 ligase. This interaction leads to the ubiquitination and subsequent proteasomal degradation of BRD4 . The molecular targets involved include the VHL protein and the BRD4 protein, and the pathways involved are the ubiquitin-proteasome system and the transcriptional regulation pathways .
Comparaison Avec Des Composés Similaires
BRD-SF2 is unique among PROTACs due to its covalent binding mechanism and its specific targeting of the VHL protein. Similar compounds include:
MZ-1: Another BRD4-targeted PROTAC, but it does not involve covalent binding.
VHL-SF2: A VHL-targeted sulfonyl fluoride compound, but it does not target BRD4.
DCAF1-targeted PROTACs: These compounds target different E3 ligases and proteins of interest.
This compound stands out due to its covalent binding to the VHL protein, which enhances its potency and specificity in inducing BRD4 degradation .
Propriétés
Formule moléculaire |
C59H76FN9O13S2 |
|---|---|
Poids moléculaire |
1202.4 g/mol |
Nom IUPAC |
(3R,5S)-5-[[(1S)-3-[2-[2-[2-[2-[4-[1-(1,3-dimethoxypropan-2-yl)-2-(1,5-dimethyl-6-oxopyridin-3-yl)benzimidazol-5-yl]piperidin-1-yl]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]carbamoyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-3-sulfonyl fluoride |
InChI |
InChI=1S/C59H76FN9O13S2/c1-36(2)54(51-26-38(4)65-82-51)59(74)68-31-46(84(60,75)76)28-50(68)57(72)64-47(41-9-11-42(12-10-41)55-39(5)62-35-83-55)29-52(70)61-17-20-79-21-22-80-23-24-81-34-53(71)67-18-15-40(16-19-67)43-13-14-49-48(27-43)63-56(69(49)45(32-77-7)33-78-8)44-25-37(3)58(73)66(6)30-44/h9-14,25-27,30,35-36,40,45-47,50,54H,15-24,28-29,31-34H2,1-8H3,(H,61,70)(H,64,72)/t46-,47+,50+,54-/m1/s1 |
Clé InChI |
DLPOGGWVBFQJJL-KWDBKFNPSA-N |
SMILES isomérique |
CC1=CC(=CN(C1=O)C)C2=NC3=C(N2C(COC)COC)C=CC(=C3)C4CCN(CC4)C(=O)COCCOCCOCCNC(=O)C[C@@H](C5=CC=C(C=C5)C6=C(N=CS6)C)NC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H](C8=CC(=NO8)C)C(C)C)S(=O)(=O)F |
SMILES canonique |
CC1=CC(=CN(C1=O)C)C2=NC3=C(N2C(COC)COC)C=CC(=C3)C4CCN(CC4)C(=O)COCCOCCOCCNC(=O)CC(C5=CC=C(C=C5)C6=C(N=CS6)C)NC(=O)C7CC(CN7C(=O)C(C8=CC(=NO8)C)C(C)C)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


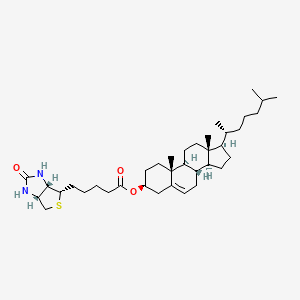
![6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12371168.png)

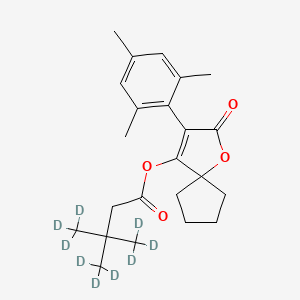
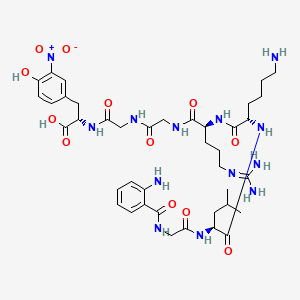
![methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate](/img/structure/B12371194.png)
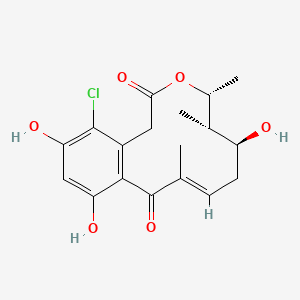




![Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate](/img/structure/B12371248.png)

